K 01-162
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K162 involves several steps, starting with the preparation of the fluorene core. This is typically achieved through a Friedel-Crafts acylation reaction, followed by various functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for K162 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
K162 undergoes several types of chemical reactions, including:
Oxidation: K162 can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of K162, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the K162 structure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in halogenated or alkylated derivatives .
Scientific Research Applications
K162 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: K162 is used as a model compound for studying the effects of fluorene-based structures on chemical reactivity and stability.
Biology: In biological research, K162 is employed to investigate its interactions with various biomolecules, including proteins and nucleic acids.
Medicine: K162’s ability to inhibit amyloid-beta fibril formation makes it a valuable tool in Alzheimer’s disease research. .
Mechanism of Action
K162 exerts its effects primarily by binding to amyloid-beta peptides, thereby inhibiting their aggregation into toxic fibrils. This binding occurs with high affinity, as evidenced by its low dissociation constant (KD value of 19 micromolar). By preventing the formation of toxic oligomers, K162 helps maintain the integrity of cell membranes and reduces neurotoxicity. This unique mechanism of action positions K162 as a promising candidate for therapeutic interventions in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another compound known for its anti-amyloid properties, curcumin also inhibits amyloid-beta aggregation but has different chemical structure and binding characteristics.
Epigallocatechin gallate (EGCG): Found in green tea, EGCG has been shown to inhibit amyloid-beta fibril formation, similar to K162, but with distinct molecular interactions.
Trodusquemine: This compound also targets amyloid-beta aggregation but operates through a different mechanism involving the modulation of lipid metabolism.
Uniqueness of K162
K162 stands out due to its high binding affinity for amyloid-beta peptides and its ability to penetrate the blood-brain barrier, making it particularly effective in reducing amyloid load in the brain. Its unique fluorene-based structure also contributes to its stability and reactivity, distinguishing it from other amyloid-beta inhibitors .
Properties
IUPAC Name |
7-bromo-N,N-dimethyl-9H-fluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXKWWJTYSDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647729 | |
Record name | 7-Bromo-N,N-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677746-25-7 | |
Record name | 7-Bromo-N,N-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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